Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1-propan-2-ylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRBPDTINXUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Deprotonation with Sodium Hydride
A mixture of methyl 4-bromo-1H-pyrrole-2-carboxylate (4.5 g, 0.022 mol) in anhydrous DMF (20 mL) is treated with sodium hydride (60% dispersion, 2.6 g, 0.066 mol) at 0°C for 30 minutes. This step deprotonates the pyrrole nitrogen, generating a reactive intermediate.
Step 2: Alkylation with Isopropyl Bromide
Isopropyl bromide (8.1 g, 0.066 mol) is added to the reaction mixture, which is then heated to 90°C and stirred overnight. After workup (quenching with water, extraction with ethyl acetate, and column chromatography), the product is obtained as a yellowish oil in 84% yield .
Key Reaction Parameters:
-
Molar Ratio : A 3:1 excess of NaH and isopropyl bromide relative to the pyrrole precursor ensures complete alkylation.
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Solvent : DMF facilitates both deprotonation and nucleophilic substitution.
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Temperature : Elevated temperatures (90°C) drive the SN2 reaction despite steric hindrance from the isopropyl group.
Synthesis of the Precursor: Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate
The precursor methyl 4-bromo-1H-pyrrole-2-carboxylate is synthesized via methanolysis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone. A representative protocol involves:
Reaction Conditions:
Mechanism:
The trichloroacetyl group is cleaved via nucleophilic acyl substitution, with methanol acting as both solvent and nucleophile. The reaction’s brevity (10 minutes) minimizes side reactions, such as ester hydrolysis.
Alternative Alkylation Strategies
While the two-step alkylation dominates the literature, alternative approaches have been explored:
Microwave-Assisted Alkylation
A patent describing analogous pyrrole derivatives suggests that microwave irradiation could reduce reaction times for similar alkylations. For example, heating at 100–110°C under microwave conditions achieved cyclization in 3–4 hours, comparable to conventional methods but with improved reproducibility.
Comparative Analysis of Preparation Methods
The table below summarizes key synthetic routes and their efficiencies:
*Hypothetical extrapolation from analogous reactions.
†Estimated based on similar protocols.
Optimization and Scale-Up Considerations
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate.
Oxidation: Formation of 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-bromo-1-isopropyl-1H-pyrrole-2-methanol.
Scientific Research Applications
Antibacterial Properties
Research indicates that methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate exhibits promising antibacterial activity against various bacterial strains. Studies have shown that bromo-pyrrole analogues can act effectively against certain pathogens, suggesting potential use as antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 75 | Moderate efficacy |
| Streptococcus agalactiae | 100 | Marginal efficacy |
These findings indicate that the compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and identifying potential targets for drug development.
Organic Synthesis Applications
This compound serves as a precursor in synthesizing novel pharmaceutical compounds. Its unique structural characteristics make it an attractive building block for developing new drugs with enhanced biological activities.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrole Ring : The initial step often involves constructing the pyrrole framework through cyclization reactions.
- Bromination : The introduction of the bromine atom at the 4-position is achieved via electrophilic substitution.
- Esterification : The carboxylic acid group is converted into an ester through reaction with methanol.
Case Study 1: Antimicrobial Activity
A study conducted on various bromo-pyrrole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrole structure could enhance antibacterial efficacy.
Case Study 2: Drug Development Potential
In a recent investigation, researchers explored the potential of this compound as a lead compound for developing new analgesics. The study focused on its ability to modulate neurotransmitter systems involved in pain perception, highlighting its therapeutic potential in pain management.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with the following analogs (see Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Molecular Weight: The isopropyl group in the target compound increases molecular weight compared to methyl or hydrogen substituents. For example, replacing the methyl group in (232.08 g/mol) with isopropyl (C₃H₇) would result in a molecular formula of C₉H₁₂BrNO₂ and an estimated molecular weight of ~246.11 g/mol.
Bromine at position 4 (as in the target compound) versus position 3 (e.g., ) alters electronic distribution, affecting regioselectivity in further functionalization.
Physical Properties :
- The ethyl ester analog in is a colorless oil that crystallizes at 43°C, suggesting that the isopropyl variant may exhibit higher viscosity or a different melting profile due to increased molecular weight and steric bulk.
Crystallographic and Structural Analysis
- Crystallography Tools : Programs like SHELXL and ORTEP are widely used for structural refinement and visualization. Bromine’s high electron density facilitates X-ray diffraction analysis, enabling precise determination of molecular geometry and packing.
- Structural Validation : Tools described in ensure accurate validation of bond lengths, angles, and displacement parameters, critical for comparing crystal structures of analogs.
Biological Activity
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in drug development, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula C₆H₈BrN₁O₂ and a molecular weight of 246.10 g/mol. The compound features a bromine atom at the 4-position of the pyrrole ring, an isopropyl group at the 1-position, and a carboxylate ester functional group at the 2-position. These structural elements contribute to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly antimicrobial effects. Studies have shown that bromo-pyrrole analogues can act against certain bacterial strains, suggesting potential use as antibiotics or antibacterial agents .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against multiple bacterial strains. For instance, it has demonstrated effectiveness against drug-resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development. A comparative analysis of related compounds reveals that structural modifications significantly influence their antibacterial efficacy.
| Compound Name | Antibacterial Activity | Unique Structural Features |
|---|---|---|
| This compound | Potent against certain strains | Bromine substitution |
| Methyl 4-chloro-1-isopropyl-1H-pyrrole-2-carboxylate | Moderate activity | Chlorine instead of bromine |
| Ethyl 4-bromopyrrole-2-carboxylate | Variable activity | Ethyl group influences solubility |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the bromine atom and the carboxylate group play crucial roles in its binding affinity to biological targets. It may act as an enzyme inhibitor or receptor modulator , influencing various cellular processes .
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is essential for elucidating how this compound exerts its biological effects and for identifying potential targets for drug development.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating infectious diseases. For example, research on pyrrole derivatives has shown promising results in inhibiting Mycobacterium tuberculosis through targeted action on specific enzymes involved in mycolic acid biosynthesis .
Case Study: Anti-Tuberculosis Activity
A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole structure could enhance anti-tuberculosis activity significantly. Compounds were designed based on structure–activity relationship (SAR) studies, revealing that specific substitutions led to improved efficacy against drug-resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via acylation or nucleophilic substitution. For example, ethyl pyrrole-2-carboxylate derivatives are prepared by reacting pyrrole precursors with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under reflux in dry THF, followed by purification via chromatography. Characterization employs , , and ESI-MS to confirm regiochemistry and purity .
- Key Data : Yields range from 23% to 50%, depending on steric and electronic effects of substituents. NMR chemical shifts (e.g., δ 6.32 ppm for pyrrole protons) and molecular ion peaks (e.g., m/z 402.2 for iodinated analogs) are critical for validation .
Q. Which spectroscopic techniques are most reliable for confirming the structure of pyrrole carboxylate derivatives?
- Methodology :
- NMR : identifies substituent positions (e.g., deshielded protons near electron-withdrawing groups).
- ESI-MS : Validates molecular weight and bromine isotope patterns (e.g., m/z 405.3/407.3 for brominated derivatives) .
- X-ray crystallography : Resolves ambiguities in regiochemistry; tools like SHELXL and ORTEP-3 are used for refinement and visualization .
Advanced Research Questions
Q. How can reaction yields for brominated pyrrole carboxylates be optimized, particularly in copper-catalyzed intramolecular cyclizations?
- Methodology : Copper(I) iodide (10 mol%) with L-proline (20 mol%) in DMF at 140°C promotes efficient cyclization. NaH (2.5 equiv) acts as a base to deprotonate intermediates. Yields improve with electron-deficient aryl groups due to enhanced electrophilicity at the reaction site .
- Data Contradictions : Lower yields (e.g., 23% for iodinated analogs vs. 50% for trifluoromethyl derivatives) suggest steric hindrance or competing side reactions. TLC monitoring and optimized stoichiometry are recommended .
Q. What computational approaches predict the electronic effects of the bromo and isopropyl substituents on the pyrrole ring?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and Fukui indices to assess electrophilic/nucleophilic sites. Exact exchange terms improve accuracy for halogenated systems .
- Case Study : The bromine atom at C4 increases electron-withdrawing effects, polarizing the carboxylate group at C2, while the isopropyl group at N1 sterically shields the pyrrole nitrogen, affecting reactivity in cross-coupling reactions .
Q. How do crystallographic data resolve discrepancies in proposed structures of pyrrole derivatives?
- Methodology : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For example, the C-Br bond in 4-bromo-pyrrole derivatives is typically 1.89–1.92 Å, deviating significantly from non-brominated analogs. ORTEP-3 visualizes thermal ellipsoids to confirm substituent orientation .
- Data Interpretation : Discrepancies between NMR and crystallographic data (e.g., unexpected dihedral angles) may indicate polymorphism or solvate formation, necessitating DSC/TGA analysis .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary significantly for similar pyrrole carboxylates, and how can reproducibility be ensured?
- Analysis : Variations arise from moisture sensitivity of intermediates (e.g., acyl chlorides) and competing hydrolysis. Strict anhydrous conditions (e.g., Schlenk line) and in-situ generation of reactive intermediates (via CDI activation) enhance reproducibility .
- Validation : Parallel reactions with internal standards (e.g., methyl benzoate) quantify yield deviations and identify batch-specific impurities via HPLC-MS .
Q. How can researchers address conflicting reactivity predictions between DFT calculations and experimental results?
- Strategy :
Re-optimize geometries with higher basis sets (e.g., 6-311++G(d,p)) and solvent models (SMD).
Compare Fukui function indices with experimental electrophilic aromatic substitution (EAS) outcomes.
Validate with kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
